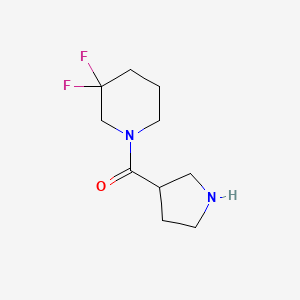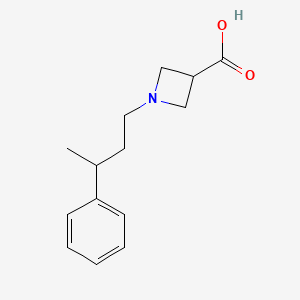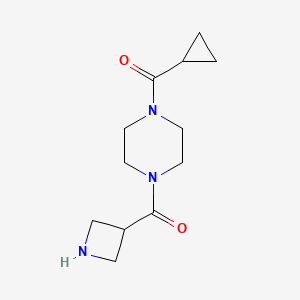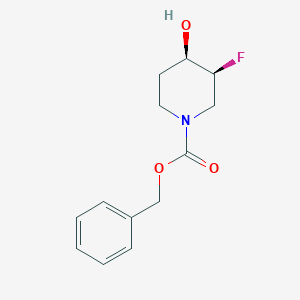
(3,3-Difluorpiperidin-1-yl)(pyrrolidin-3-yl)methanon
Übersicht
Beschreibung
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: . This compound is characterized by its unique structure, which includes a difluoropiperidine ring and a pyrrolidinyl group attached to a methanone moiety.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate various biochemical pathways and processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone affects the glucose-insulin homeostasis pathway . By prolonging the action of incretin hormones, it promotes insulin release and inhibits glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans, and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .
Result of Action
The result of the action of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a decrease in blood glucose levels . This is achieved through the increased synthesis and release of insulin, and decreased release of glucagon, brought about by the prolonged action of incretin hormones .
Biochemische Analyse
Biochemical Properties
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV. This enzyme is involved in the degradation of incretin hormones, which are important for regulating insulin secretion. By inhibiting dipeptidyl peptidase IV, (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glucose homeostasis .
Cellular Effects
The effects of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting dipeptidyl peptidase IV, (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone enhances the insulinotropic effects of incretin hormones, leading to improved glucose uptake and metabolism in cells .
Molecular Mechanism
At the molecular level, (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects through binding interactions with dipeptidyl peptidase IV. This binding inhibits the enzyme’s activity, preventing the degradation of incretin hormones. Additionally, this compound may influence other molecular pathways by interacting with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone have been observed to change over time. The compound is rapidly absorbed, with maximal plasma concentrations achieved within one hour after administration. Over time, the compound undergoes metabolism and degradation, with its effects diminishing as it is cleared from the system. Long-term studies have shown that the compound remains effective in modulating glucose homeostasis over extended periods .
Dosage Effects in Animal Models
The effects of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits dipeptidyl peptidase IV and improves glucose homeostasis. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function .
Metabolic Pathways
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is involved in several metabolic pathways. The major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 isoforms CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and conjugation with creatinine .
Transport and Distribution
Within cells and tissues, (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is transported and distributed through various mechanisms. The compound is rapidly absorbed and distributed throughout the body, with maximal plasma concentrations achieved within one hour. It is primarily excreted through the urine and feces .
Subcellular Localization
The subcellular localization of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is influenced by its interactions with various biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the compound’s activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the difluoropiperidine ring. This can be achieved through the reaction of piperidine with a suitable fluorinating agent under controlled conditions. The pyrrolidinyl group is then introduced through a subsequent reaction with an appropriate precursor, followed by the formation of the methanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.
Analyse Chemischer Reaktionen
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, which may have distinct properties and applications.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new compounds with different biological activities.
Substitution: Substitution reactions can introduce different substituents onto the compound, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: can be compared with other similar compounds, such as (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone and (3,3-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone These compounds share structural similarities but may differ in their chemical properties and biological activities
Eigenschaften
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDVJHTXRNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)






![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

